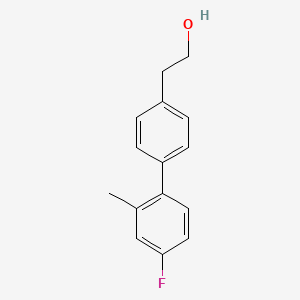
4-(4-Fluoro-2-methylphenyl)phenethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-2-methylphenyl)phenethyl alcohol is an organic compound with the molecular formula C15H15FO It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a fluoro group at the 4-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methylphenyl)phenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and phenethyl alcohol.
Grignard Reaction: The 4-fluoro-2-methylbenzaldehyde is reacted with phenethyl magnesium bromide (a Grignard reagent) to form the corresponding alcohol.
Reaction Conditions: The reaction is carried out in an anhydrous ether solvent under an inert atmosphere, typically at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluoro-2-methylphenyl)phenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-Fluoro-2-methylphenyl)acetophenone or 4-(4-Fluoro-2-methylphenyl)benzoic acid.
Reduction: Formation of 4-(4-Fluoro-2-methylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-2-methylphenyl)phenethyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoro-2-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards enzymes or receptors. The alcohol group can participate in hydrogen bonding, further affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Methoxyphenethyl alcohol
- 4-(2-Iodoethyl)phenol
Uniqueness
4-(4-Fluoro-2-methylphenyl)phenethyl alcohol is unique due to the presence of both fluoro and methyl substituents on the phenyl ring, which can significantly alter its chemical and biological properties compared to other phenethyl alcohol derivatives
Propiedades
IUPAC Name |
2-[4-(4-fluoro-2-methylphenyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-11-10-14(16)6-7-15(11)13-4-2-12(3-5-13)8-9-17/h2-7,10,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZFZDZMIKKJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7678283.png)
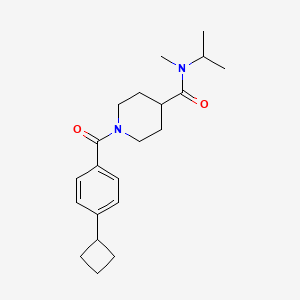
![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)
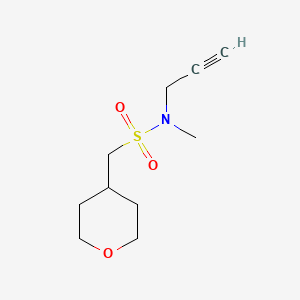
![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)
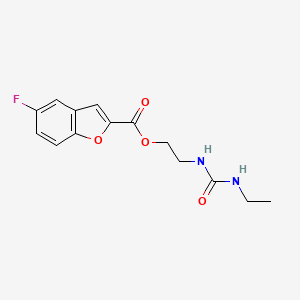
![Methyl 2-[2-[(3-bromopyridine-2-carbonyl)amino]phenyl]acetate](/img/structure/B7678356.png)
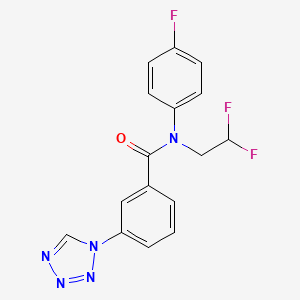
![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)

